molecular formula C11H19Cl3O2 B13804667 Ethyl 2,2,4-trichlorononanoate CAS No. 68039-28-1

Ethyl 2,2,4-trichlorononanoate

Cat. No.: B13804667
CAS No.: 68039-28-1
M. Wt: 289.6 g/mol
InChI Key: JPICAFMHFSTXNT-UHFFFAOYSA-N
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Description

Ethyl 2,2,4-trichlorononanoate is an organic compound with the molecular formula C11H19Cl3O2 It is a chlorinated ester, characterized by the presence of three chlorine atoms attached to a nonanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2,4-trichlorononanoate typically involves the esterification of 2,2,4-trichlorononanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2,4-trichlorononanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated compounds.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

    Oxidation: Formation of 2,2,4-trichlorononanoic acid.

    Reduction: Formation of less chlorinated nonanoates.

    Substitution: Formation of hydroxyl or amino derivatives of nonanoates.

Scientific Research Applications

Ethyl 2,2,4-trichlorononanoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce chlorinated ester functionalities into molecules.

    Biology: Investigated for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of chlorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl 2,2,4-trichlorononanoate involves its interaction with molecular targets, such as enzymes or receptors. The presence of chlorine atoms can enhance its binding affinity to certain targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Ethyl 2,2,4-trichlorobutanoate: Another chlorinated ester with a shorter carbon chain.

    Ethyl 2,2,4-trichloropentanoate: Similar structure but with a five-carbon chain.

    Ethyl 2,2,4-trichlorohexanoate: Similar structure but with a six-carbon chain.

Comparison: Ethyl 2,2,4-trichlorononanoate is unique due to its longer carbon chain, which can influence its physical and chemical properties, such as solubility and reactivity. The presence of three chlorine atoms also imparts distinct characteristics compared to other chlorinated esters with fewer chlorine atoms or shorter carbon chains.

Properties

CAS No.

68039-28-1

Molecular Formula

C11H19Cl3O2

Molecular Weight

289.6 g/mol

IUPAC Name

ethyl 2,2,4-trichlorononanoate

InChI

InChI=1S/C11H19Cl3O2/c1-3-5-6-7-9(12)8-11(13,14)10(15)16-4-2/h9H,3-8H2,1-2H3

InChI Key

JPICAFMHFSTXNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(C(=O)OCC)(Cl)Cl)Cl

Origin of Product

United States

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